molecular formula C11H8O4S B8334683 2-(1-Benzothiophen-5-yl)malonic acid

2-(1-Benzothiophen-5-yl)malonic acid

Cat. No.: B8334683
M. Wt: 236.25 g/mol
InChI Key: JOPUROLHLAILLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Benzothiophen-5-yl)malonic acid is a dicarboxylic acid derivative featuring a benzothiophene ring fused to a malonic acid backbone. The benzothiophene moiety consists of a benzene ring fused to a thiophene, introducing sulfur into the aromatic system. This structural combination confers unique electronic and steric properties, distinguishing it from simpler malonic acid derivatives like maleic or malonic acid. Its molecular formula is inferred as C₁₁H₈O₄S, with a molar mass of 244.24 g/mol, balancing aromaticity with carboxylic acid functionality.

Properties

Molecular Formula

C11H8O4S

Molecular Weight

236.25 g/mol

IUPAC Name

2-(1-benzothiophen-5-yl)propanedioic acid

InChI

InChI=1S/C11H8O4S/c12-10(13)9(11(14)15)7-1-2-8-6(5-7)3-4-16-8/h1-5,9H,(H,12,13)(H,14,15)

InChI Key

JOPUROLHLAILLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CS2)C=C1C(C(=O)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(1-Benzothiophen-5-yl)malonic acid with structurally or functionally related compounds from the evidence, focusing on molecular properties, functional groups, and biological activity.

Structural and Functional Group Comparisons

Compound Molecular Formula Molar Mass (g/mol) Key Functional Groups
This compound C₁₁H₈O₄S 244.24 Benzothiophene, dicarboxylic acid
Maleic acid () C₄H₄O₄ 116.07 Dicarboxylic acid
Malonic acid () C₃H₄O₄ 104.06 Dicarboxylic acid
Benzoic acid ester () C₁₅H₂₀ClNO₃S 329.84 Ester, chloro, thioxomethyl
Benzodioxol derivative () C₁₆H₁₃NO₄ 283.28 Ester, benzodioxole
  • Aromatic Systems : The benzothiophene group in the target compound introduces sulfur, enhancing lipophilicity compared to oxygen-containing aromatic systems like benzodioxole () . This may improve membrane permeability but reduce aqueous solubility.
  • Acidity : The two carboxylic acid groups in this compound contrast with esterified derivatives (e.g., ), which lack free acid functionality. This difference impacts reactivity, particularly in hydrogen bonding and salt formation.

Physicochemical Properties

  • Molecular Weight : The target compound’s molar mass (244.24 g/mol) positions it between small dicarboxylic acids (e.g., malonic acid, 104.06 g/mol) and bulkier benzoic acid derivatives (e.g., , .84 g/mol). This intermediate size may optimize bioavailability by balancing solubility and permeability.
  • This contrasts with electron-donating groups like methoxy in ’s compound .

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